molecular formula C11H13ClN2O2 B2865811 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034617-84-8

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2865811
CAS No.: 2034617-84-8
M. Wt: 240.69
InChI Key: RXWDWHHMTOYVHR-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring substituted with a chloropyridinyl group and an ethanone moiety

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing biologically active compounds, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: This compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: It may serve as an intermediate in the synthesis of more complex chemical entities used in various industrial applications.

Preparation Methods

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyridinyl group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a suitable nucleophile.

    Attachment of the ethanone moiety: This can be done through acylation reactions, where an acylating agent reacts with the pyrrolidine derivative.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chloropyridinyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone include:

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Chloropyridine derivatives: Compounds with chloropyridinyl groups attached to different scaffolds.

    Ethanone derivatives: Compounds with ethanone moieties attached to various rings or chains.

What sets this compound apart is its unique combination of these functional groups, which can result in distinct biological activities and chemical properties.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)14-5-3-9(7-14)16-11-2-4-13-6-10(11)12/h2,4,6,9H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWDWHHMTOYVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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